molecular formula C29H26N2O B2391991 3-[2-(tritylamino)ethyl]-1H-indol-5-ol CAS No. 19621-28-4

3-[2-(tritylamino)ethyl]-1H-indol-5-ol

Cat. No.: B2391991
CAS No.: 19621-28-4
M. Wt: 418.54
InChI Key: MCOUNTOHDVPWGM-UHFFFAOYSA-N
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Description

3-[2-(Tritylamino)ethyl]-1H-indol-5-ol is a chemical compound with the molecular formula C29H26N2O It is characterized by the presence of an indole ring substituted with a tritylaminoethyl group and a hydroxyl group at the 5-position

Preparation Methods

The synthesis of 3-[2-(tritylamino)ethyl]-1H-indol-5-ol typically involves the reaction of indole derivatives with tritylamine under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

3-[2-(Tritylamino)ethyl]-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents. These reactions often lead to the formation of substituted indole derivatives.

Scientific Research Applications

3-[2-(Tritylamino)ethyl]-1H-indol-5-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(tritylamino)ethyl]-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The tritylaminoethyl group enhances its binding affinity and specificity, leading to distinct biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-[2-(Tritylamino)ethyl]-1H-indol-5-ol can be compared with other indole derivatives, such as:

Properties

IUPAC Name

3-[2-(tritylamino)ethyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O/c32-26-16-17-28-27(20-26)22(21-30-28)18-19-31-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-17,20-21,30-32H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOUNTOHDVPWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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